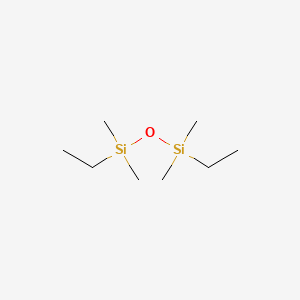

1,3-Diethyltetramethyldisiloxane

Description

Overview of Organosilicon Chemistry and the Siloxane Backbone in Advanced Materials Research

The field of organosilicon chemistry dates back to the 19th century, with pioneering work by scientists like Charles Friedel and James Crafts. wikipedia.org However, it was Frederic Kipping's extensive research in the early 20th century that laid the foundation for our modern understanding of these compounds and led to the coining of the term "silicone." wikipedia.org The fundamental building block of silicones is the siloxane bond. The Si-O bond is significantly stronger and longer than a C-C bond, and the Si-O-Si linkage is highly flexible. researchgate.net This inherent flexibility, a consequence of the bond angles and low rotational barrier, is a key characteristic of polysiloxanes, leading to materials with low glass transition temperatures and high gas permeability. researchgate.net

The versatility of organosilicon chemistry stems from the ability to modify the organic substituents attached to the silicon atoms. By varying these side groups, researchers can fine-tune the properties of the resulting materials, creating everything from high-performance fluids and elastomers to coatings and advanced separation membranes. researchgate.net In recent years, siloxane-based materials have found applications in cutting-edge fields such as electrochemical energy storage devices, where their unique thermal and electrochemical properties are highly advantageous. nih.gov

Academic Importance of Linear Disiloxanes in Synthetic and Polymer Science

Linear disiloxanes, which consist of two silicon atoms linked by a single oxygen atom, represent the simplest members of the siloxane family. Despite their relatively simple structure, these compounds are of significant academic importance. They serve as fundamental models for understanding the chemistry of the siloxane bond and as crucial starting materials in the synthesis of more complex organosilicon structures, including long-chain polymers and copolymers. researchgate.netresearchgate.net

In synthetic chemistry, linear disiloxanes are valuable reagents and intermediates. For instance, 1,1,3,3-tetramethyldisiloxane (B107390) is recognized as an inexpensive, non-toxic, and mild reducing agent used in various chemical transformations. sigmaaldrich.com The reactivity of the Si-H bond in such molecules allows for their participation in hydrosilylation reactions, a powerful method for forming carbon-silicon bonds. sigmaaldrich.comresearchgate.net This reaction is a cornerstone of organosilicon chemistry, enabling the synthesis of a vast array of functionalized silanes and siloxanes.

In polymer science, linear disiloxanes are essential for the controlled synthesis of polysiloxanes with well-defined architectures. numberanalytics.comnumberanalytics.com They can act as end-capping agents to control the molecular weight of polymers or as monomers in condensation polymerization reactions. The ability to precisely control the structure of polysiloxanes is critical for tailoring their properties for specific applications, ranging from biomedical devices to advanced electronics. numberanalytics.comnumberanalytics.comuni-saarland.de

Scope and Research Focus on 1,3-Diethyltetramethyldisiloxane within Contemporary Academic Disciplines

Within the family of linear disiloxanes, this compound holds a specific position of interest in academic research. Its structure, featuring both methyl and ethyl groups attached to the silicon atoms, allows for the investigation of the influence of different alkyl substituents on the physical and chemical properties of disiloxanes.

Current research involving this compound and similar compounds spans several disciplines:

Materials Science: Investigating its potential as a precursor for the synthesis of novel polysiloxanes with tailored thermal and mechanical properties. The presence of ethyl groups can influence the flexibility and intermolecular interactions of the resulting polymers.

Synthetic Chemistry: Utilizing it as a building block in the synthesis of more complex organosilicon molecules. Its reactivity can be compared with other disiloxanes to gain a deeper understanding of structure-reactivity relationships.

Surface Science: Exploring its use in modifying the surface properties of materials. The hydrophobic nature of the alkyl groups makes it a candidate for creating water-repellent coatings.

The study of this compound contributes to the fundamental understanding of organosilicon chemistry and provides a platform for the development of new materials with advanced functionalities.

Physico-chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H22OSi2 |

| Molar Mass | 190.43 g/mol |

| Density | 0.797 g/cm³ |

| Melting Point | -120°C |

| Boiling Point | 150-156°C |

| Flash Point | 30°C |

| Vapor Pressure | 6.37 mmHg at 25°C |

| Refractive Index | 1.4012 |

Source: chembk.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl-[ethyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODWWDLLPURTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(C)O[Si](C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344223 | |

| Record name | 1,3-DIETHYLTETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295-17-2 | |

| Record name | 1,3-DIETHYLTETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethyl-1,1,3,3-tetramethyl-disiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Diethyltetramethyldisiloxane and Its Derivatives

Contemporary Approaches to Disiloxane (B77578) Synthesis

The formation of the fundamental Si-O-Si linkage in disiloxanes can be accomplished through several reliable synthetic routes. These methods primarily involve the controlled reaction of silicon-containing precursors.

Hydrolysis and Condensation Pathways for Siloxane Formation

The hydrolysis and subsequent condensation of organosilane precursors is a foundational and widely utilized method for the synthesis of siloxanes. nih.govspast.org This process typically begins with the hydrolysis of chlorosilanes or alkoxysilanes. nih.gov For instance, the hydrolysis of diorganodichlorosilanes proceeds through the formation of silanediols (R₂Si(OH)₂), which can sometimes be isolated. acs.org These intermediates then undergo condensation to form oligosiloxanes. acs.org Similarly, trialkoxysilanes first hydrolyze to form silanol-containing species, which then condense to create siloxane (Si-O-Si) structures. spast.orggelest.com The reaction conditions, such as pH, can significantly influence the rates of hydrolysis and condensation. researchgate.net Acidic conditions (low pH) tend to promote hydrolysis, while the condensation rate is slower. researchgate.net

Grignard Reagent Applications in Organosilane and Disiloxane Preparation

Grignard reagents (R-Mg-X) are powerful tools in organometallic chemistry for the formation of carbon-carbon bonds and are also pivotal in the synthesis of organosilanes. wisc.edugelest.com The first practical synthesis of organosilanes was achieved by F. Stanley Kipping in 1904 using the Grignard reaction to form the silicon-carbon bond. gelest.com This involves the reaction of a magnesium-based reagent with a silicon halide. wikipedia.org

The synthesis of 1,1,3,3-tetramethyldisiloxane (B107390), a related compound, can be achieved with high yield by reacting organohydrogen polysiloxanes with a methyl Grignard reagent (CH₃MgX) in a dialkyl ether solvent, followed by hydrolysis of the reaction product. google.com The Grignard reagent, such as methylmagnesium chloride, bromide, or iodide, is prepared conventionally by reacting magnesium metal with a methyl halide. google.com The reaction of the Grignard reagent with the organohydrogen polysiloxane is typically carried out in a mole ratio of between 1 and 2. google.com Subsequent hydrolysis of the reaction mixture with water or a dilute aqueous solution of acid or base yields the desired disiloxane. google.com

A specific method for synthesizing 1,3-diallyl-1,1,3,3-tetramethyldisiloxane involves the use of a Grignard reagent. researchgate.net In this multi-step process, allyl(cellosolvoxy)dimethylsilane is obtained through the action of a Grignard reagent, which then undergoes condensation. researchgate.net

Transesterification Reactions for Organosiloxane Precursors

Transesterification is another valuable reaction in the synthesis of precursors for organosiloxanes. This process involves the exchange of an alkoxy group of an ester with another alcohol. In the context of organosilicon chemistry, it can be used to modify alkoxysilane precursors.

A notable application of this methodology is in a multi-step synthesis of 1,3-diallyl-1,1,3,3-tetramethyldisiloxane. researchgate.net The synthesis begins with the transesterification reaction to produce dicellosolvoxy(dimethyl)silane. researchgate.net This intermediate is then further reacted to yield the final disiloxane product. researchgate.net This demonstrates the utility of transesterification in preparing tailored organosilicon building blocks.

Targeted Functionalization Strategies via Hydrosilylation

Hydrosilylation, the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, is a highly efficient and versatile method for the functionalization of disiloxanes. nih.govmdpi.comwikipedia.org This reaction is typically catalyzed by transition metal complexes and allows for the introduction of a wide array of functional groups onto the disiloxane scaffold.

Catalyst Systems in Hydrosilylation of Unsaturated Bonds (e.g., Platinum-based, Rhodium-based, Iridium-based)

A variety of transition metal catalysts are employed for hydrosilylation reactions, with platinum-based systems being the most common. nih.govmdpi.com

Platinum-based Catalysts: Platinum compounds are extremely active catalysts for hydrosilylation. scientificspectator.com Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are widely used due to their high activity and selectivity. nih.govmdpi.comwikipedia.org Karstedt's catalyst, a Pt(0) complex with divinyltetramethyldisiloxane ligands, is particularly notable for its solubility in silicone media. scientificspectator.comingentaconnect.com While highly effective, the high cost of platinum has driven research into alternative catalysts. google.com

Rhodium-based Catalysts: Rhodium complexes have also proven to be effective catalysts for hydrosilylation. For instance, chloro(1,5-cyclooctadiene) rhodium(I) dimer ([RhCl(cod)]₂) has been used for the selective monofunctionalization of 1,1,3,3-tetramethyldisiloxane with olefins, yielding β-isomers with high selectivity. rsc.org Rhodium(III) complexes have also been shown to be catalytically active in the hydrolysis of dihydrosilanes, which can lead to the formation of hydrosiloxanes. acs.org

Iridium-based Catalysts: Iridium-based catalysts are emerging as a promising alternative to platinum. digitellinc.com Iridium complexes have been shown to catalyze the hydrosilylation of N-heteroaromatics and polymeric olefins. digitellinc.comrsc.org For example, a silylene-bridged Ir dimer, generated in situ, has demonstrated high activity and selectivity in the hydrosilylation of N-heterocycles. rsc.org Additionally, iridium(III) complexes can be used as homogeneous catalysts for various transformations. bohrium.com

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Platinum-based | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | High activity and selectivity, widely used in industry. nih.govmdpi.comwikipedia.org |

| Rhodium-based | [RhCl(cod)]₂, Rhodium(III) complexes | High selectivity for specific isomers, active in hydrolysis and hydrosilylation. rsc.orgacs.org |

| Iridium-based | Iridium(III) complexes, in situ generated Ir dimers | Promising alternative to platinum, active for challenging substrates. digitellinc.comrsc.orgbohrium.com |

Selective Mono- and Bis-Functionalization of Disiloxanes

A key advantage of hydrosilylation is the ability to control the degree of functionalization on the disiloxane molecule. By carefully controlling reaction conditions and stoichiometry, it is possible to achieve either selective mono-functionalization or complete bis-functionalization.

A protocol for the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives has been developed, which involves the subsequent hydrosilylation of alkenes and alkynes. rsc.orgrsc.orgnih.gov This method demonstrates excellent functional group tolerance and is highly efficient. rsc.org Similarly, a selective synthesis of unsymmetrically functionalized disiloxanes can be achieved through the stepwise or one-pot hydrosilylation of different alkynes with 1,1,3,3-tetramethyldisiloxane. nih.govresearchgate.net Symmetrically functionalized disiloxanes can also be prepared by the direct hydrosilylation of two equivalents of an alkyne with the disiloxane. nih.govresearchgate.net

The choice of catalyst can also influence the selectivity. For example, in the synthesis of unsymmetrical bifunctional derivatives, the hydrosilylation of alkenes is selectively carried out in the presence of [RhCl(cod)]₂, while for alkynes, Pt₂(dvs)₃ or PtO₂/XPhos are used. rsc.org This highlights the importance of catalyst selection in achieving targeted functionalization.

| Functionalization | Methodology | Key Features |

|---|---|---|

| Monofunctionalization | Hydrosilylation with a molar excess of disiloxane. rsc.org | Allows for the introduction of a single functional group, creating an unsymmetrical disiloxane. |

| Bis-functionalization (Symmetrical) | Hydrosilylation with two equivalents of the unsaturated compound. nih.govresearchgate.net | Both Si-H bonds are functionalized with the same group. |

| Bis-functionalization (Unsymmetrical) | Stepwise or one-pot subsequent hydrosilylation of different unsaturated compounds. rsc.orgrsc.orgnih.govnih.govresearchgate.net | Allows for the introduction of two different functional groups on the same disiloxane molecule. |

Scope of Unsaturated Substrates in Hydrosilylation (alkenes, alkynes, diynes)

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. For 1,3-diethyltetramethyldisiloxane, this reaction provides a direct route to functionalized siloxane derivatives. The scope of this transformation is broad, encompassing alkenes, alkynes, and diynes, with the specific outcome heavily influenced by the choice of catalyst and reaction conditions. While specific studies focusing exclusively on this compound are not extensively documented, its reactivity can be inferred from the well-established behavior of analogous disiloxanes like 1,1,3,3-tetramethyldisiloxane.

Alkenes: The hydrosilylation of alkenes is a widely used and atom-economical reaction. nih.gov Typically catalyzed by platinum complexes, such as Karstedt's or Speier's catalyst, the reaction with terminal alkenes predominantly yields the anti-Markovnikov addition product. researchgate.net This process involves the addition of the silyl (B83357) group to the terminal carbon of the double bond. The reaction mechanism, often described by the Chalk-Harrod pathway, involves oxidative addition of the Si-H bond to the metal center, followed by olefin insertion and reductive elimination. acs.org More recently, catalysts based on less expensive metals like nickel and cobalt have been developed, also showing high activity and selectivity for the anti-Markovnikov product. acs.org

Alkynes: The hydrosilylation of alkynes is more complex than that of alkenes, as it can result in several isomeric products depending on the catalyst and conditions. doi.org The addition of the Si-H bond can occur with either syn- or anti-stereoselectivity across the triple bond and can place the silyl group at different positions (regioselectivity). doi.orgresearchgate.net For terminal alkynes, catalysts based on platinum or rhodium typically favor the formation of the (E)-β-vinylsilane (trans-addition), whereas some ruthenium-based catalysts can yield the (Z)-β-vinylsilane (cis-addition) or the α-vinylsilane. researchgate.netresearchgate.net Electrochemical methods have also been developed, offering good yields and selectivity for the linear (E)-isomer. nih.gov

Diynes: The hydrosilylation of 1,3-diynes offers a pathway to highly functionalized silyl-containing enynes and dienes, which are valuable building blocks in organic synthesis. researchgate.netnih.gov The reaction can be controlled to achieve either mono- or di-silylation. Catalysts based on cobalt and platinum have been shown to be effective. For instance, a cobalt-diphosphine system can catalyze the regio- and stereoselective hydrosilylation of various 1,3-diynes to give silyl-functionalized 1,3-enynes in high yields. researchgate.netnih.gov The reaction typically proceeds via a syn-addition, leading to products with E-stereochemistry where the silicon atom is bonded to an internal carbon of the original diyne unit. nih.govacs.org

Table 1: Catalyst Influence on Hydrosilylation of Unsaturated Substrates

| Substrate | Catalyst System | Predominant Product(s) | Selectivity |

|---|---|---|---|

| Alkene (e.g., 1-octene) | Platinum (Karstedt's) | Anti-Markovnikov linear alkylsiloxane | High regioselectivity |

| Nickel (α-Diimine) | Anti-Markovnikov linear alkylsiloxane | >98% anti-Markovnikov | |

| Alkyne (terminal) | Platinum or Rhodium | (E)-β-vinylsilane | trans-addition |

| Ruthenium ([Cp*Ru(MeCN)₃]PF₆) | α-vinylsilane | High regioselectivity for α-product | |

| 1,3-Diyne | Cobalt (Co(acac)₂/dppp) | Silyl-functionalized 1,3-enyne | High regio- and stereoselectivity (syn-addition) |

| Platinum (Pt/C) | Monosilylated enynes, disilylated dienes | E-stereochemistry |

Cleavage and Coupling Reactions for Disiloxane Scaffolds

The Si-O-Si linkage in the disiloxane scaffold is not inert and can be cleaved under specific conditions, allowing for the deconstruction or modification of the siloxane structure. This cleavage is typically achieved through hydrolysis under acidic or basic conditions. nih.govacs.org

Theoretical and experimental studies show that the hydrolysis of the siloxane bond is catalyzed by both acids and bases. nih.govacs.orgscientificspectator.com In acidic media, the reaction is initiated by the protonation of the siloxane oxygen, which makes the silicon center more electrophilic and susceptible to nucleophilic attack by water. researchgate.netacs.org The energy barrier for this cleavage is significantly lowered by the presence of multiple water molecules that facilitate proton transfer. doi.orgacs.org In alkaline conditions, the hydroxide (B78521) ion directly attacks the silicon atom, leading to the cleavage of the Si-O bond. nih.govnih.gov The rate of hydrolysis is generally higher in very acidic (pH < 4) and very alkaline (pH > 9) conditions compared to neutral pH. nih.govnih.gov The products of complete hydrolysis are the corresponding silanols, in this case, diethyl(methyl)silanol.

Beyond cleavage, disiloxane scaffolds can participate in coupling reactions. While direct coupling of this compound is not a common transformation, its derivatives, once functionalized through reactions like hydrosilylation, can be used in cross-coupling chemistry. For example, vinylsiloxanes derived from alkyne hydrosilylation can potentially undergo reactions like the Hiyama cross-coupling. This involves the palladium-catalyzed reaction of the organosilane with an organic halide to form a new carbon-carbon bond.

A more direct method involves the dehydrogenative cross-coupling of hydrosilanes with silanols, catalyzed by metals like gold or cobalt, to form unsymmetrical disiloxanes. researchgate.net This provides a controlled method for building more complex siloxane structures.

Table 2: Conditions for Disiloxane Si-O-Si Bond Cleavage

| Condition | Catalyst/Reagent | Mechanism | Products |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺ (e.g., HCl) | Protonation of siloxane oxygen, followed by nucleophilic attack by water. | Diethyl(methyl)silanol |

| Basic Hydrolysis | OH⁻ (e.g., NaOH) | Nucleophilic attack of hydroxide on silicon. | Diethyl(methyl)silanol |

| Base-Catalyzed | Base (e.g., KOtBu) | Base-catalyzed hydrolysis/oxidation of Si-H bonds can lead to disiloxanediols. researchgate.net | 1,3-Diethyl-1,3-dimethyldisiloxane-1,3-diol |

Derivatization of Siloxane-Substituted Intermediates

The organosiloxane products resulting from the hydrosilylation of unsaturated substrates are valuable intermediates that can be subjected to a variety of further transformations. These derivatizations exploit the reactivity of the newly formed carbon-silicon bond or the remaining organic functionality.

A primary derivatization is the oxidative cleavage of the carbon-silicon bond. Optically active alkyl and aryl silanes can be converted to the corresponding optically active alcohols with retention of configuration at the carbon center. dntb.gov.ua This transformation makes asymmetric hydrosilylation a powerful tool for synthesizing chiral alcohols.

Hydrolysis of the hydrosilylation products is another key derivatization. For example, dienylsilanes, which can be formed from the hydrosilylation of enynes, can be hydrolyzed to produce silanols. These silanols are often versatile precursors for other reactions, including the synthesis of conjugated dienes.

Furthermore, when the hydrosilylation reaction produces a silyl-substituted diene, this intermediate can serve as a diene component in cycloaddition reactions. The Diels-Alder reaction of silyl-substituted 1,3-butadienes with various dienophiles provides a route to complex cyclic and polycyclic structures. The silyl group can influence the regioselectivity of the cycloaddition and can be retained in the product for further manipulation or removed.

Table 3: Synthetic Transformations of Siloxane-Substituted Intermediates

| Intermediate Type | Reagent/Reaction | Product Type | Significance |

|---|---|---|---|

| Alkylsiloxane | Oxidizing Agent (e.g., H₂O₂, KF, KHCO₃) | Alcohol | Access to alcohols, including chiral variants from asymmetric hydrosilylation. dntb.gov.ua |

| Dienylsiloxane | H₂O / Catalyst | Silanol (B1196071) | Precursor to conjugated dienes. |

| Silyl-substituted Diene | Dienophile (e.g., Maleic Anhydride) / Lewis Acid | Cycloaddition Adduct | Synthesis of complex cyclic molecules. |

Mechanistic and Reactivity Studies of 1,3 Diethyltetramethyldisiloxane

Reaction Pathways of Organosilanes and Disiloxanes in Chemical Transformations

The reaction pathways of organosilanes, including 1,3-Diethyltetramethyldisiloxane, are fundamentally governed by the reactivity of the Si-H bond and the siloxane (Si-O-Si) framework. researchgate.net These compounds participate in a variety of chemical transformations, primarily through hydrosilylation and reduction reactions. chemicalbook.com

Hydrosilylation, the addition of a Si-H bond across a multiple bond (e.g., C=C, C≡C, C=O), is a principal reaction pathway. chemicalbook.comresearchgate.net This process is typically catalyzed by transition metals, most notably platinum and rhodium complexes. chemicalbook.combohrium.com The mechanism of platinum-catalyzed hydrosilylation is complex and can involve several proposed intermediates. An induction period is often observed, suggesting the formation of a catalytically active species, potentially colloidal platinum. bohrium.com

Organosilanes can also undergo hydrolysis and condensation reactions. The siloxane bond itself can be susceptible to cleavage under certain conditions, although it is generally stable. The hydrolysis of the Si-H bond can occur, particularly in the presence of acid or base catalysts, leading to the formation of silanols (R₃SiOH) and hydrogen gas. These silanols can then undergo condensation to form longer siloxane chains. researchgate.netspast.org The rate of these reactions is influenced by factors such as pH and the steric and electronic properties of the substituents on the silicon atom. researchgate.net

Role of Tetramethyldisiloxane Derivatives as Reducing Agents in Organic Synthesis

Derivatives of tetramethyldisiloxane are recognized as mild, selective, and often safer alternatives to traditional reducing agents like lithium aluminum hydride (LiAlH₄). gelest.com The weakly hydridic nature of the Si-H bond contributes to their high chemoselectivity in reductions. teknoscienze.com The reactivity of this compound as a reducing agent is analogous to that of the well-studied 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). gelest.comgelest.com

Tetramethyldisiloxane derivatives are effective in the reduction of a wide array of functional groups. gelest.com The choice of catalyst often dictates the selectivity of the reduction.

Amides to Amines: The reduction of amides to amines is a significant application. For instance, TMDS, in the presence of a platinum catalyst, can reduce carboxamides to the corresponding amines, tolerating other reducible groups like nitro, ester, and cyano functionalities. organic-chemistry.org Other catalytic systems, such as those involving tris(pentafluorophenyl)boron (B(C₆F₅)₃), have also been employed for the reduction of secondary and tertiary amides. organic-chemistry.org

Nitro Groups to Anilines: Aromatic nitro compounds can be selectively reduced to anilines. Studies with TMDS have shown superior results compared to other silanes like triethylsilane and phenylsilane, with excellent tolerance for various peripheral groups. gelest.com

Nitriles to Primary Amines: The conversion of nitriles to primary amines can be achieved using a cobalt-catalyzed hydrosilylation with TMDS. organic-chemistry.org

The following table summarizes the reductive transformations of various functional groups using TMDS as a representative tetramethyldisiloxane derivative.

| Functional Group | Substrate Example | Catalyst/Conditions | Product Example | Yield (%) |

| Amide | N-Benzylbenzamide | Pt catalyst, TMDS | N-Benzylaniline | 95 |

| Nitro Group | 1-Nitro-4-(trifluoromethyl)benzene | InI₃, TMDS | 4-(Trifluoromethyl)aniline | 92 |

| Nitrile | Benzonitrile | Co(OPiv)₂, Isocyanide ligand, TMDS | Benzylamine (silylated) | High |

| Carboxylic Acid | Benzoic Acid | InBr₃, TMDS, TMSBr | Benzyl bromide | 90 |

| Ketone | Acetophenone | Au/TiO₂, TMDS | 1-Phenylethanol | 99 |

This table presents representative data for 1,1,3,3-tetramethyldisiloxane (TMDS) as a close analog to this compound.

The utility of disiloxanes as reducing agents is intrinsically linked to the use of catalysts. teknoscienze.com Transition metal catalysts, particularly those based on platinum, iridium, and gold, are commonly employed to activate the Si-H bond. chemicalbook.comresearchgate.net For example, gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been shown to be highly effective for the hydrosilylation of carbonyl compounds with TMDS at room temperature. chemicalbook.com

Lewis acids, such as indium(III) and scandium(III) triflates, also play a crucial role in catalyzing reductions with disiloxanes. researchgate.net These catalysts can facilitate reductive etherification of carbonyl compounds with alcohols and the reduction of carboxylic acids. gelest.comresearchgate.net DFT studies on B(C₆F₅)₃-catalyzed reductions have provided insights into the reaction mechanisms, suggesting the formation of silylammonium borohydride (B1222165) intermediates in deamination reactions. nih.gov

Si-H Bond Reactivity and Activation Mechanisms in Siloxane Systems

The Si-H bond in siloxanes is characterized by its relatively low polarity, with hydrogen being slightly more electronegative than silicon. This results in a weakly hydridic nature of the hydrogen atom. gelest.com The reactivity of the Si-H bond is central to the role of these compounds as reducing agents.

Activation of the Si-H bond is typically achieved through catalysis. In transition metal-catalyzed hydrosilylation, the mechanism can proceed via pathways like the Chalk-Harrod or modified Chalk-Harrod mechanisms, which involve the oxidative addition of the Si-H bond to the metal center. acs.org

In Lewis acid-catalyzed reductions, the mechanism involves the activation of the substrate by the Lewis acid, making it more susceptible to hydride transfer from the siloxane. Computational studies have been instrumental in elucidating these pathways, highlighting the role of intermediates and transition states. nih.gov The substituent effects on the hydrosilane can also influence reactivity, with electron-withdrawing groups sometimes increasing the rate of reaction. bohrium.comnih.gov

Stability and Degradation Pathways in Diverse Reaction Environments

Organosilanes like this compound are generally stable compounds but can undergo degradation under specific conditions. researchgate.net The primary pathways for degradation involve hydrolysis and thermal decomposition.

The presence of water, especially in conjunction with acidic or basic catalysts, can lead to the hydrolysis of the Si-O-Si linkage and the Si-H bonds. researchgate.netspast.org This results in the formation of silanols and ultimately can lead to the polymerization or rearrangement of the siloxane structure. researchgate.net

Thermal stability is another important consideration. Studies on related siloxanes, such as tetramethylcyclotetrasiloxane (TMCTS), have shown that degradation rates increase with both temperature and the concentration of residual water. researchgate.net The degradation products can include smaller siloxane fragments and other rearrangement products. The thermal stability is a critical factor in applications such as chemical vapor deposition (CVD), where the precursor's integrity at elevated temperatures is essential. researchgate.net

Computational and Theoretical Investigations of Disiloxane Systems

Quantum Chemical Approaches for Siloxane Structural and Electronic Properties

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of siloxanes. These approaches model the behavior of electrons and nuclei to predict molecular properties with high accuracy.

Density Functional Theory (DFT) has become a widely used tool in organosilicon chemistry due to its balance of computational cost and accuracy. umich.edu DFT calculations are employed to study a variety of properties of disiloxanes and related organosilicon compounds. For instance, DFT can be used to predict the geometric parameters, such as bond lengths and angles, as well as electronic properties like charge distributions and orbital energies.

Recent studies have utilized DFT to investigate the mechanisms of various chemical reactions, including 1,3-dipolar cycloadditions. nih.gov These computational explorations provide valuable insights into the site-, regio-, diastereo-, and enantioselectivity of reactions. nih.gov Furthermore, DFT is used to model the adsorption of siloxanes onto various surfaces, such as in metal-organic frameworks, by calculating single-point interaction energies. acs.org The versatility of DFT allows for the examination of a wide range of chemical systems and reactions, making it an indispensable tool for understanding the behavior of organosilicon compounds. nih.govrsc.org

Table 1: Representative Applications of DFT in Organosilicon Chemistry

| Application | Description |

| Geometric Optimization | Predicts the most stable three-dimensional structure of a molecule, including bond lengths and angles. |

| Electronic Structure Analysis | Calculates the distribution of electrons within a molecule, providing insights into reactivity and bonding. |

| Reaction Mechanism Studies | Maps the potential energy surface of a reaction to identify transition states and intermediates, elucidating the reaction pathway. |

| Spectroscopic Predictions | Simulates vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data. |

| Interaction Energy Calculations | Determines the strength of interactions between molecules, such as in adsorption or complex formation. acs.org |

For even higher accuracy, particularly in the prediction of energetic properties, ab initio methods are employed. These methods are based on first principles of quantum mechanics without empirical parameterization. Coupled Cluster (CC) and Diffusion Monte Carlo (DMC) are prominent examples of high-level ab initio techniques.

The investigation of the disiloxane (B77578) linearisation barrier, a key energetic parameter, has been a subject of interest in quantum chemistry. rsc.org Studies have utilized fixed-node diffusion Monte Carlo (FNDMC) to reliably predict this barrier, demonstrating its advantage in accounting for electronic correlation compared to DFT and even Coupled Cluster with single, double, and non-iterative triple excitations (CCSD(T)). rsc.org FNDMC has been shown to be less dependent on the completeness of the basis set, making it a robust method for such calculations. rsc.org Ab initio methods have also been applied to study the energetics of dehydroxylation processes on silica (B1680970) surfaces, which involve the formation of siloxane bridges. rsc.org These calculations provide a detailed understanding of the stability and strain of these structures. rsc.orgacs.org

Molecular Electrostatic Potential (MEP) Analysis of Disiloxanes and Related Compounds

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

For disiloxanes, MEP analysis reveals important features about their reactivity. csic.es The MEP at the oxygen atom is particularly significant, as its negative value indicates a region of high electron density, making it a potential site for interaction with Lewis acids. csic.es The magnitude of this negative potential is strongly influenced by the Si-O-Si bond angle. csic.es Studies have shown that a reduction in the Si-O-Si angle leads to an increase in the basicity of the oxygen atom, a phenomenon that can be rationalized through MEP analysis. csic.es This tool has proven to be a powerful predictor for non-covalent interactions and can be used to understand trends in binding energies for complexes where disiloxane acts as a Lewis base or acid. rsc.orgcsic.es

Conformational Behavior and Energetics of Siloxane Linkages

The flexibility of the siloxane linkage (Si-O-Si) is a defining characteristic of polysiloxanes and has a significant impact on their physical properties. Computational methods are essential for exploring the complex conformational landscape of these molecules.

The conformational energy of siloxane chains is determined by a combination of factors, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. acs.org The Si-O-Si bond angle is notably flexible and can adopt a wide range of values with a relatively small energy penalty. This flexibility allows for a vast number of accessible conformations. nih.gov In substituted disiloxanes, such as those with phenyl groups, attractive interactions between the substituents can significantly influence the stable conformations, leading to coiled or folded structures. acs.org Computational studies, often employing methods like Low Mode–Monte Carlo conformational searches, are used to explore the potential energy surface and identify low-energy structures. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States Involving Disiloxanes

Understanding the mechanisms of reactions involving disiloxanes is crucial for controlling their synthesis and degradation. Computational modeling provides a molecular-level view of reaction pathways and the structures of transient species like transition states.

Theoretical calculations have been instrumental in elucidating the mechanisms of both acid- and base-catalyzed equilibration of siloxanes. acs.org These studies help to identify the key intermediates and transition states involved in the cleavage and formation of siloxane bonds. Furthermore, computational methods are used to investigate the combustion chemistry of siloxanes, including their reaction kinetics and interactions with other fuel components. umich.edu By calculating the energetics of various bond fission channels and potential reaction pathways, researchers can develop detailed chemical kinetic models. umich.edu For instance, ab initio calculations are used to characterize the potential energy surface for the decomposition of siloxane molecules and their subsequent reactions. aip.orgnih.govresearchgate.net

Catalytic Applications of 1,3 Diethyltetramethyldisiloxane and Its Functionalized Forms

Siloxane-Based Ligands in Transition Metal Catalysis

The introduction of siloxane moieties into ligand structures for transition metal catalysts has emerged as a powerful strategy to fine-tune catalytic performance. mdpi.comnih.gov The siloxane backbone imparts unique steric and electronic properties, influencing the activity, selectivity, and stability of the resulting metal complexes. mdpi.comrsc.org These ligands have found application in a wide array of transformations, including hydrosilylation, hydrogenation, and various cross-coupling reactions. rsc.orgmdpi.com

The chemistry of transition-metal complexes with monoanionic bidentate (κ²-L,Si) silyl (B83357) ligands has grown considerably, proving to be effective in catalysis. rsc.org The most common synthetic route involves the oxidative addition of a Si-H bond to the metal center, assisted by the coordination of a donor ligand L. rsc.org This approach creates a robust metal-silicon bond, forming the basis for a new generation of catalysts. rsc.org

Design and Synthesis of Chiral Siloxane-Substituted Ligands

The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. acs.org Incorporating siloxane units into chiral scaffolds is a promising strategy for creating next-generation ligands with enhanced efficacy. mdpi.comnih.gov

A notable class of such ligands is the siloxane-substituted oxazoline (B21484) ferrocenes . mdpi.comnih.gov These have proven to be pivotal in various transition metal-catalyzed asymmetric reactions. mdpi.comnih.gov The synthesis typically involves obtaining optically pure oxazoline ferrocene (B1249389) compounds, which then undergo direct ortho-metallation to introduce the siloxane-containing substituent, leading to planar chiral 1,2-disubstituted ferrocene-type ligands. mdpi.com These ligands have demonstrated superior performance compared to their classical, non-siloxane-containing counterparts in diverse and mechanistically distinct transformations. mdpi.comnih.gov

Another approach involves the desymmetrization of prochiral silanediols using chiral organocatalysts. For instance, a chiral imidazole-containing catalyst can facilitate the metal-free silylation of a prochiral silanediol, affording Si-stereogenic compounds with high enantioselectivity. chemrxiv.org This method provides access to chiral siloxanols that can be further elaborated into more complex ligands. chemrxiv.org

Furthermore, multifunctional chiral silanol (B1196071) ligands featuring a peptide-like aminoamide scaffold have been developed. acs.org These ligands can chelate with transition metals like copper, creating a hydrogen-bond stabilized complex that is effective in enantioselective N-H insertion reactions to produce unnatural amino acids. acs.org The design principles from these examples can be applied to 1,3-diethyltetramethyldisiloxane by functionalizing the ethyl groups to attach chiral auxiliaries or by creating chiral centers at the silicon atoms.

Table 1: Strategies for Synthesizing Chiral Siloxane-Substituted Ligands

| Strategy | Description | Example Ligand Type | Reference |

| Modification of Chiral Scaffolds | Introduction of siloxane moieties onto existing, well-established chiral backbones like ferrocenes. | Siloxane-Substituted Oxazoline Ferrocenes | mdpi.comnih.gov |

| Asymmetric Desymmetrization | Use of a chiral catalyst to selectively react with one of two identical functional groups on a prochiral silane (B1218182). | Si-Stereogenic Siloxanols from Silanediols | chemrxiv.org |

| Multifunctional Ligand Design | Creation of novel chiral ligands incorporating a silanol coordinating group and a peptide-like scaffold. | Chiral Aminoamide Silanols | acs.org |

| C-H Activation/Silylation | Transition metal-catalyzed stereoselective C-H activation and silylation to construct chiral organosilicon compounds. | Axially or Planar Chiral Silylated Compounds | mdpi.com |

Influence of Siloxane Backbone Length and Structure on Catalytic Activity and Selectivity

The length and structure of the siloxane backbone in a ligand can significantly impact the performance of the corresponding catalyst. While this compound represents a short-chain siloxane, the principles observed with longer chains provide valuable insights into structure-property relationships.

Research on polymers with oligodimethylsiloxane (oDMS) side chains has shown that increasing the siloxane length can improve solubility and mechanical properties while maintaining excellent charge carrier mobility. nih.gov In the context of catalysis, improved solubility of a catalyst-ligand complex can enhance reaction rates and homogeneity. nih.gov Furthermore, the flexibility of the siloxane chain is a key factor in the surface activity of siloxane-based surfactants, a property that can be relevant in biphasic or micellar catalysis.

Studies on gluconamide-modified polysiloxane surfactants revealed that with increasing siloxane backbone length, the critical aggregation concentration (CAC) decreases. clockss.org Conversely, shorter siloxane backbone lengths can lead to better wetting abilities. clockss.org In polyurethane foam production, the air flow through the foam, a critical property, was found to increase as the polysiloxane backbone length of the silicone surfactant decreased. These findings suggest a trade-off in properties based on chain length. For catalytic ligands, a shorter backbone, as in this compound, might lead to more accessible and reactive catalytic centers, while longer backbones could be used to create specific steric environments or to enhance catalyst solubility and recyclability.

Role of Disiloxanes as Pre-catalysts or Components in Catalytic Systems

Disiloxanes, particularly those with reactive functional groups, often play a crucial role not just as ligand precursors but as essential components of the catalyst itself or as pre-catalysts. A prominent example is Karstedt's catalyst , an organoplatinum compound widely used in hydrosilylation reactions. researchgate.net This catalyst is a complex of platinum(0) and 1,3-divinyl-1,1,3,3-tetramethyldisiloxane, a close structural analog of this compound. mdpi.comresearchgate.net The disiloxane (B77578) ligand is crucial for the stability and reactivity of the platinum(0) center. mdpi.com

Furthermore, iridium(III) metallacycles, when used with 1,1,3,3-tetramethyldisiloxane (B107390) as an inexpensive silane source, efficiently catalyze the hydrosilylation of amides to amines with high yields and turnover numbers. chemrxiv.org These examples highlight that disiloxanes can act as hydride donors or stabilizing ligands, making them indispensable components in a range of catalytic systems.

Development of Sustainable Catalytic Processes Utilizing Organosiloxanes

The unique properties of organosiloxanes are being harnessed to develop more sustainable or "green" catalytic processes. A key aspect of green chemistry is catalyst recyclability, which minimizes waste and reduces costs, especially when using expensive precious metals. acs.orgclockss.org

One strategy involves using catalysts that can be easily recovered and reused. For instance, an air-stable catalyst, (C₆F₅)₃B(OH₂), has been shown to mediate the synthesis of disiloxanes from hydrosilanes under mild conditions. acs.orgclockss.org Importantly, this catalyst could be recovered and recycled multiple times without significant loss of activity. acs.orgclockss.org

Biocatalysis offers another avenue for sustainable chemistry. Enzymes like silicatein-α, from marine sponges, are known to catalyze the hydrolysis and condensation of Si-O bonds. Research has demonstrated that this enzyme can catalyze the formation of poly(dimethyl)siloxane (PDMS) from dialkoxysilane precursors in non-aqueous media, presenting a potential biocatalytic route for silicone production that avoids the use of chlorinated compounds.

The transition to circular chemistry, which focuses on recycling platform chemicals, also benefits from siloxane-based catalysis. Acceptorless dehydrogenation (AD) is a critical process for transforming biomass-derived alcohols like glycerol (B35011) and ethanol (B145695) into valuable chemicals. The development of efficient homogeneous and heterogeneous catalysts for AD reactions is a key area of research aimed at creating more sustainable chemical value chains.

Heterogeneous and Homogeneous Catalysis with Siloxane Derivatives

Siloxane derivatives can be employed in both homogeneous and heterogeneous catalysis, offering flexibility in process design.

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. This often leads to high reactivity and selectivity because the catalytic sites are easily accessible. The siloxane-substituted chiral ligands discussed in section 5.1 are prime examples of components for homogeneous catalysts. mdpi.comnih.gov Their solubility can be tuned by modifying the siloxane chain, and their precise molecular structure allows for a high degree of control over the reaction's stereoselectivity. nih.gov

Heterogeneous catalysis , in contrast, involves a catalyst that is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas stream). The primary advantage of heterogeneous catalysts is the ease of separation from the product mixture, which simplifies purification and facilitates catalyst recycling. Metal-containing silsesquioxane derivatives are examples of compounds that can bridge the gap between homogeneous and heterogeneous catalysis. mdpi.com These molecules can act as soluble catalysts but can also be supported on solid materials to create heterogeneous systems. mdpi.com For example, a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex has been used as a precursor to prepare a Pt/SnO₂ heterogeneous catalyst, which is highly active in electrochemical processes.

The functional groups on this compound allow for its covalent attachment to solid supports like silica (B1680970) or polymers, enabling the creation of novel heterogeneous catalysts. This approach combines the reactivity of a specific molecular catalytic center with the practical advantages of a solid-supported system.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis with Siloxane Derivatives

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Reference |

| Catalyst Phase | Same phase as reactants (liquid) | Different phase from reactants (solid) | |

| Activity/Selectivity | Generally high due to well-defined, accessible active sites | Can be lower due to mass transfer limitations; active sites on surface | |

| Catalyst Separation | Often difficult, may require extraction or distillation | Easy, typically by filtration or centrifugation | |

| Recyclability | Can be challenging due to decomposition and separation issues | Generally straightforward, a key advantage | |

| Siloxane Example | Chiral siloxane-ferrocene ligands in solution | Pt/SnO₂ prepared from a Pt-disiloxane complex | mdpi.com |

Applications of 1,3 Diethyltetramethyldisiloxane in Advanced Materials Science and Polymer Research

Role as Building Blocks and Monomers in Polymer Synthesis

The integration of diethylsiloxane units into polymer chains is a key strategy for tailoring material properties. These units serve as fundamental building blocks, primarily for the synthesis of specialty polysiloxanes and copolymers with enhanced performance characteristics, particularly for applications requiring flexibility at extremely low temperatures.

Formation of Organopolysiloxanes and Copolymers

Polymers containing diethylsiloxane units are typically synthesized via the ring-opening polymerization (ROP) of cyclic monomers, such as hexaethylcyclotrisiloxane (D₃ᴱᵗ). researchgate.netnih.gov However, the synthesis of polydiethylsiloxane (PDES) and its copolymers presents challenges due to the electron-donating effect of the ethyl groups, which can make the ROP of D₃ᴱᵗ difficult, often requiring high temperatures and extended reaction times. nih.gov To overcome this, specific catalytic systems, such as linear chlorinated phosphazene acid, have been developed to facilitate the polymerization under milder conditions. nih.govmdpi.com

A significant area of research is the formation of copolymers to modify the properties of the PDES homopolymer. By copolymerizing D₃ᴱᵗ with other cyclosiloxanes, a variety of organopolysiloxanes with tailored properties can be created. Notable examples include:

Poly(diethylsiloxane-co-dimethylsiloxane) (PMES): This copolymer combines diethylsiloxane and dimethylsiloxane units. The synthesis is achieved through methods like anionic or equilibrium ROP, resulting in a random distribution of the monomer units along the polymer chain, as confirmed by ²⁹Si NMR spectroscopy. researchgate.networldscientific.com

Poly(diethylsiloxane-co-diphenylsiloxane): Incorporating phenyl groups can enhance thermal stability and modify refractive index. These copolymers are synthesized by the equilibrium polymerization of the appropriate cyclotrisiloxanes. researchgate.netkpi.ua

Poly(diethylsiloxane-co-3,3,3-trifluoropropylmethylsiloxane): The inclusion of fluorinated groups is used to alter polarity and chemical resistance. kpi.ua

The synthesis of these copolymers can be complicated by the significant differences in reactivity among the various cyclic siloxane monomers. researchgate.net Careful control of polymerization conditions is therefore essential to achieve the desired copolymer composition and microstructure. kpi.ua

Incorporation into Main Chain or Side Chain Polymer Structures

Diethylsiloxane units are primarily incorporated into the main chain of polymers, forming the flexible Si-O-Si backbone that is characteristic of polysiloxanes. This is achieved directly through the ring-opening polymerization of cyclic monomers like hexaethylcyclotrisiloxane, which builds the linear polymer chain. researchgate.netmdpi.com

The incorporation of diethylsiloxane units as side chains on other polymer backbones is accomplished using the principles of macromonomer (or macromer) chemistry. pcimag.comgelest.com This technique involves synthesizing a relatively high molecular weight diethylsiloxane oligomer with a single polymerizable functional group at one end. This macromonomer can then be copolymerized with conventional monomers (e.g., acrylates, styrenics) to yield a graft copolymer, where diethylsiloxane chains are pendant from the main polymer backbone. This approach allows for the introduction of desirable siloxane properties, such as low surface energy and flexibility, without disrupting the integrity of the main organic polymer chain. pcimag.comgelest.com

Development of Functionalized Polymer Architectures

Functionalization is key to expanding the applications of polysiloxanes. By introducing reactive groups, polymers with diethylsiloxane segments can be designed for specific purposes, such as cross-linking into networks or serving as building blocks for more complex macromolecular structures.

Heterotelechelic Polymers and Macromonomers with Disiloxane (B77578) Components

The creation of precisely defined polymer architectures often relies on telechelic polymers—polymers with reactive functional groups at both chain ends. Heterotelechelic polymers , which possess two different functional end groups, are particularly valuable as they allow for subsequent, selective chemical modifications. nih.govnih.gov

The synthesis of heterotelechelic polysiloxanes, including those with diethylsiloxane units, can be achieved through controlled polymerization techniques like anionic ring-opening polymerization (AROP). nih.govescholarship.org This method involves using a specifically designed initiator to start the polymerization and a different functional terminating agent to quench it, thereby installing distinct functionalities at the α and ω positions of the polymer chain. nih.gov This provides a versatile platform for creating a library of functional polymers that can be used in advanced applications like the synthesis of well-defined bottlebrush polymers and supersoft networks. escholarship.org

As mentioned previously, macromonomers are essential for creating graft copolymers. A diethylsiloxane macromonomer would consist of a PDES chain with a single reactive group, such as a vinyl or methacrylate group, at one terminus. pcimag.comgelest.com Copolymerizing these macromonomers with other monomers allows for the synthesis of polymers with PDES side chains, effectively combining the properties of different polymer classes into a single material. gelest.com

Synthesis of Silicone Elastomers and Hybrid Materials

Silicone Elastomers: The incorporation of diethylsiloxane units is particularly beneficial for creating silicone elastomers designed for low-temperature applications. These elastomers are typically formed by cross-linking functional polysiloxane chains into a three-dimensional network. A common method is the platinum-catalyzed hydrosilylation reaction, which involves the addition of a Si-H bond across a vinyl group (Si-CH=CH₂). mdpi.comnih.gov

Research has demonstrated the preparation of silicone gels using oligomers and copolymers that contain both diethylsiloxane segments and reactive Si-H groups as cross-linkers. researchgate.netnih.govmdpi.com Additionally, vinyl-terminated poly(diethylsiloxane-co-dimethylsiloxane) copolymers are commercially available and serve as the base polymers for addition-cure elastomer formulations, which are valued for their dimensional stability as no byproducts are formed during curing. gelest.comgelest.comgelest.com

Hybrid Materials: Organic-inorganic hybrid materials combine the advantages of both material classes, such as the flexibility of polymers and the durability of ceramics. The sol-gel process is a versatile method for synthesizing these hybrids, involving the hydrolysis and condensation of molecular precursors like alkoxysilanes. kaist.ac.krsol-gel.netsol-gel.net

Precursors containing diethylsiloxy units, such as diethoxydimethylsilane (DEDMS), can be used to impart specific properties to the final hybrid material. mdpi.com The ethyl groups contribute to increased hydrophobicity and can modify the mechanical properties of the resulting coatings or bulk materials. mdpi.com By carefully selecting a mix of precursors, it is possible to create multifunctional hybrid materials with controlled properties like mechanical resistance and surface energy. mdpi.com

Novel Material Properties Derived from 1,3-Diethyltetramethyldisiloxane Incorporation

The substitution of methyl with ethyl groups on the siloxane backbone leads to significant and advantageous changes in material properties. The most notable effect is on the thermal behavior of the polymer, particularly its performance at sub-zero temperatures.

High-molecular-weight polydiethylsiloxane (PDES) is known for having the lowest glass transition temperature (T₉) of any known polymer, with values reported between -137 °C and -144 °C. researchgate.net This extreme flexibility is due to the Si-O backbone and the larger ethyl side groups, which increase the free volume and reduce intermolecular forces. researchgate.net However, the PDES homopolymer has a tendency to crystallize, which limits its application as a low-temperature elastomer. worldscientific.com

The strategic solution to this limitation is copolymerization. By introducing other siloxane units, such as dimethylsiloxane or diphenylsiloxane, into the PDES chain, the structural regularity is disrupted, which effectively suppresses crystallization. researchgate.networldscientific.comkpi.ua This results in amorphous copolymers that remain flexible and elastic at extremely low temperatures, making them superior to both pure PDMS (which crystallizes around -40 °C) and pure PDES. researchgate.networldscientific.com The random distribution of the different siloxane units is crucial for achieving this crystallization-free state. worldscientific.com

The introduction of diethylsiloxane segments also influences other properties. Compared to analogous polydimethylsiloxane (PDMS) materials, diethylsiloxane copolymers exhibit:

Lower Glass Transition Temperature: Silicone gels prepared with diethylsiloxane-containing cross-linkers show a lower T₉ than their PDMS counterparts. nih.govmdpi.com

Better Hydrocarbon Compatibility: The ethyl groups increase the organophilic nature of the polymer, leading to greater solubility in hydrocarbon solvents. pcimag.comgelest.com

Higher Refractive Index: Diethylsiloxane copolymers have a higher refractive index than PDMS homopolymers. pcimag.comgelest.com

Reduced Thermal Stability: A trade-off for the improved low-temperature flexibility is a slight decrease in thermal stability. The onset of thermal degradation (temperature at 5% weight loss) for silicone gels containing diethylsiloxane units is lower than that for pure PDMS-based gels. nih.govmdpi.com

The following table summarizes the thermal properties of relevant polysiloxanes.

| Polymer | Glass Transition Temp. (T₉) | Crystallization Behavior | Key Feature |

| Polydimethylsiloxane (PDMS) | ~ -125 °C worldscientific.com | Crystallizes at ~ -40 °C researchgate.networldscientific.com | General-purpose silicone |

| Polydiethylsiloxane (PDES) | ~ -137 °C researchgate.networldscientific.com | Crystallizes below ~ -73 °C worldscientific.com | Lowest known T₉ for a polymer researchgate.net |

| Poly(diethylsiloxane-co-dimethylsiloxane) (PMES) | ~ -134 °C worldscientific.com | Amorphous (non-crystalline) worldscientific.com | Excellent low-temperature flexibility without crystallization worldscientific.com |

Based on a comprehensive search of available scientific and technical literature, there is no specific research data detailing the application of This compound in the development of advanced functional materials such as electrolytes or coatings. The search results consistently point to research on structurally similar but distinct compounds, most notably 1,1,3,3-Tetramethyldisiloxane (B107390) and other siloxane derivatives.

Therefore, it is not possible to provide a detailed article on the research findings, including data tables, for the use of this compound in these specific applications as requested in the outline for section 6.4. The available information does not address the specified compound in the context of electrolytes or coatings.

Future Research Directions and Emerging Trends

Integration of 1,3-Diethyltetramethyldisiloxane in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical product design, manufacture, and application, are increasingly influencing synthetic strategies. researchgate.netresearchgate.net Organosilicon compounds are central to this movement, offering environmentally benign alternatives to traditional organic synthesis routes. researchgate.netcfsilicones.com Future research is expected to increasingly focus on integrating this compound into sustainable synthetic methodologies.

Furthermore, the "less hazardous chemical syntheses" principle encourages the design of synthetic routes that use and generate substances with minimal toxicity. skpharmteco.comwordpress.com The development of new catalytic methods and greener synthesis pathways for producing organosilicon compounds more efficiently and sustainably is an active area of research. cfsilicones.com This includes exploring biocatalytic routes and using renewable feedstocks. acs.org For this compound, this could involve developing more atom-economical syntheses that minimize byproducts and energy consumption. The use of catalysts that are highly efficient, recyclable, and made from abundant materials is a key strategy. researchgate.net

Table 1: Key Green Chemistry Principles and Their Potential Application to this compound

| Green Chemistry Principle | Potential Application for this compound |

| Safer Solvents & Auxiliaries | Investigation as a recyclable, low-toxicity reaction medium or processing aid. |

| Less Hazardous Chemical Syntheses | Development of biocatalytic or catalytic routes using earth-abundant metals to reduce hazardous reagents and byproducts. skpharmteco.comwordpress.com |

| Use of Renewable Feedstocks | Exploring bio-based precursors for the synthesis of the ethyl and methyl groups. acs.org |

| Catalysis | Employing selective and recyclable catalysts for its synthesis and functionalization to improve atom economy and reduce waste. acs.org |

Exploration of Novel Reactivity and Functionalization Pathways for Advanced Applications

The versatility of siloxanes stems from the reactivity of the Si-O bond and the potential for modification of the organic substituents. mdpi.com While this compound is a relatively simple molecule, future research is set to explore its untapped reactivity and develop new functionalization pathways to create materials with advanced properties.

Functionalization of siloxanes is a key strategy for creating materials with tailored properties such as hydrophobicity, thermal stability, and biocompatibility. mdpi.comresearchgate.net This can be achieved through various reactions, including hydrosilylation, which is an atom-economical method for forming vinylsilane compounds. researchgate.net For this compound, the ethyl groups present a site for potential modification. Research may focus on selective C-H activation or other transformations to introduce new functional groups, thereby expanding its utility as a building block for more complex molecules and polymers.

The development of hybrid organic-inorganic materials is a significant trend, where siloxanes play a crucial role as precursors. nih.gov These materials combine the desirable properties of both organic and inorganic components. nih.gov For instance, functionalizing a core structure like a disiloxane (B77578) can lead to precursors for advanced materials with applications in optoelectronics and as nanofillers to improve the thermal properties of other materials. nih.govmdpi.com Future studies could investigate the incorporation of this compound into such hybrid structures, potentially leading to new liquid crystals, resins, or coatings with unique optical or mechanical properties. researchgate.net

Predictive Modeling and Machine Learning Approaches in Disiloxane Research

The use of computational tools, including predictive modeling and machine learning (ML), is revolutionizing chemical research by accelerating the discovery and design of new molecules and materials. numberanalytics.commit.edu These in silico approaches are particularly valuable for predicting the properties and toxicity of chemical compounds, thereby reducing the need for extensive and costly experimental work. nih.govnih.gov

In the context of disiloxane research, high-level quantum chemical methods are already being used to calculate the thermochemical properties of organosilicon compounds with high accuracy. nih.govacs.org These computational studies provide benchmark data that can be used to develop more efficient predictive models, such as those based on group additivity. nih.gov Future research will likely apply these methods to this compound to accurately predict its fundamental properties, such as enthalpy of formation, entropy, and heat capacity. This data is crucial for understanding its stability and reactivity.

Machine learning models are increasingly being trained on large datasets of chemical structures and their corresponding properties to make rapid predictions for new molecules. mit.eduresearchgate.net For organosilicon compounds, ML models can be developed to predict a wide range of properties, from basic physical characteristics to complex toxicological profiles. numberanalytics.comnih.gov A significant challenge is the availability of large, high-quality datasets. chemrxiv.org As more experimental and computational data on disiloxanes become available, the accuracy and predictive power of these models will improve. Future work could focus on developing specific ML models for predicting the properties of substituted disiloxanes, including this compound, and its performance in various applications.

Table 2: Application of Computational Methods in Disiloxane Research

| Computational Method | Application in this compound Research | Expected Outcome |

| Quantum Chemistry (e.g., W1X-1) | Calculation of fundamental thermochemical properties. nih.govacs.org | Accurate data on enthalpy, entropy, and heat capacity, enabling better understanding of stability and reactivity. |

| Machine Learning (ML) | Prediction of physical, chemical, and toxicological properties based on molecular structure. nih.govresearchgate.net | Rapid screening of potential applications and identification of structure-property relationships. |

| Molecular Dynamics (MD) Simulations | Simulation of behavior in different environments (e.g., as a solvent or in a polymer matrix). | Insight into intermolecular interactions and material performance at the molecular level. |

Advanced Materials Development with Tailored Siloxane Components for Specific Technological Applications

The unique properties of the siloxane bond, such as high thermal stability, flexibility, and chemical resistance, make siloxane-based materials highly valuable for a wide range of technological applications. bohrium.comminmetalseast.com Future research will focus on the development of advanced materials where tailored siloxane components, such as this compound, are used to achieve specific functionalities.

Siloxanes are extensively used as building blocks for polymers and hybrid organic-inorganic systems. mdpi.comresearchgate.net The incorporation of siloxane segments can impart desirable properties like low dielectric constants, biocompatibility, and self-assembling behavior. mdpi.com Research is ongoing to develop dynamic siloxane materials with tunable mechanical properties, self-healing abilities, and reprocessability by incorporating non-covalent interactions and dynamic covalent bonds. bohrium.com this compound, with its specific substitution pattern, could serve as a unique monomer or cross-linking agent in the synthesis of such advanced polymers, leading to materials with precisely controlled properties.

In the field of optics and electronics, siloxane-based materials are prized for their thermal stability, tunable refractive index, and excellent photostability. researchgate.net They are used to fabricate waveguides, microlenses, and as insulating materials in electronic components. researchgate.netminmetalseast.com The introduction of specific organic groups can modify the refractive index and allow for UV curing, making them suitable for processes like 3D inkjet printing. researchgate.net Future investigations could explore the synthesis of functionalized derivatives of this compound for the creation of novel optical materials. Furthermore, the pyrolysis of polysiloxanes to form silicon oxycarbide or silicon carbide is a route to producing complex ceramic bodies, a field where tailored siloxane precursors could offer new possibilities. wikipedia.org The development of nanoporous materials with high thermal and chemical stability is another promising area, where cage-type siloxanes are used as building blocks. rsc.org The principles of direct cross-linking of silyl-functionalized cage siloxanes could potentially be extended to smaller, well-defined disiloxane units to create new porous architectures. rsc.org

Q & A

Q. What are the key physical and chemical properties of 1,3-Diethyltetramethyldisiloxane critical for experimental design?

- Methodological Answer : Key properties include:

Q. What are the established synthesis routes for this compound, and how can reaction yields be optimized?

- Methodological Answer : Common synthesis involves hydrolysis/condensation of chlorosilanes or alcoholysis of ethoxysilanes. For optimization:

- Catalyst Selection : Use acid/base catalysts (e.g., KOH) to accelerate siloxane bond formation.

- Temperature Control : Maintain 60–80°C to prevent side reactions like polymerization .

- Purity Monitoring : Employ gas chromatography (GC) to track byproducts (e.g., cyclic siloxanes) and adjust stoichiometric ratios .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>29</sup>Si NMR to confirm ethyl/methyl group ratios and Si-O-Si linkages .

- FT-IR : Peaks at 1050–1100 cm<sup>-1</sup> (Si-O-Si stretching) and 1250 cm<sup>-1</sup> (Si-CH3) .

- Mass Spectrometry : Molecular ion peak at m/z 190.43 (C8H22OSi2) for validation .

Advanced Research Questions

Q. How does thermal stability impact the use of this compound in high-temperature reactions?

- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset at ~250°C, making it suitable for reactions below this threshold. For high-temperature applications (e.g., polymer curing), pair with stabilizers like hindered phenols to mitigate Si-C bond cleavage . Monitor degradation via evolved gas analysis (EGA) to detect silanol byproducts .

Q. What strategies address contradictions in reported toxicity and ecological data for this compound?

- Methodological Answer :

- Data Validation : Cross-reference limited toxicity data (e.g., LD50 absent in ) with structurally analogous siloxanes (e.g., LD50 >2000 mg/kg for hexamethyldisiloxane).

- In-House Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) and biodegradation studies (OECD 301B) to fill data gaps .

Q. How can researchers mitigate risks during handling and storage of this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, N95 masks, and face shields to prevent inhalation/skin contact (flammable vapor pressure: 4.7 kPa at 20°C) .

- Storage : Store under nitrogen in amber glass at ≤4°C to inhibit moisture-induced hydrolysis .

- Spill Management : Absorb with vermiculite; avoid aqueous cleanup to prevent silanol formation .

Q. What role does this compound play in polymer synthesis, and how is cross-linking efficiency measured?

- Methodological Answer : As a monomer or cross-linker in silicone polymers:

- Hydrosilylation : Catalyze with Pt complexes (e.g., Karstedt’s catalyst) at 80–100°C.

- Efficiency Metrics : Use gel permeation chromatography (GPC) to track molecular weight increases and rheometry to measure viscoelastic changes .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in purity assessments across suppliers?

- Methodological Answer :

- Third-Party Testing : Validate purity via HPLC (retention time comparison) and Karl Fischer titration (moisture ≤0.5% as per ).

- Batch Analysis : Request certificates of analysis (COA) and replicate GC-MS for lot-to-lot consistency .

Q. What computational methods predict the reactivity of this compound with electrophiles?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G** to model Si-O bond dissociation energies (BDE ~452 kJ/mol) and nucleophilic substitution pathways .

- Molecular Dynamics : Simulate solvent interactions (e.g., toluene vs. THF) to optimize reaction media .

Safety and Compliance

Q. What protocols ensure compliance with ecological regulations when disposing of this compound waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.